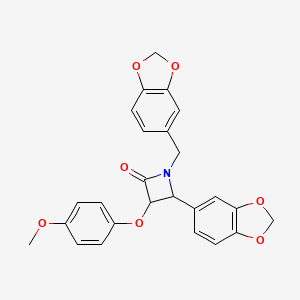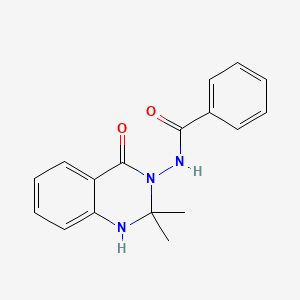![molecular formula C26H20N2O6S B11581457 prop-2-en-1-yl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11581457.png)
prop-2-en-1-yl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a thiazole ring, and a methoxyphenyl group.
Preparation Methods
The synthesis of prop-2-en-1-yl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole ring and the methoxyphenyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .
Scientific Research Applications
Prop-2-en-1-yl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research has shown that the compound may have therapeutic potential in treating diseases such as rheumatoid arthritis and neurodegenerative disorders.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cancer. By inhibiting STAT3 activation, the compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to prop-2-en-1-yl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate include other chromeno[2,3-c]pyrrole derivatives and thiazole-containing compounds. These compounds share similar structural features and may exhibit comparable biological activities. the unique combination of the chromeno[2,3-c]pyrrole core, thiazole ring, and methoxyphenyl group in this compound provides it with distinct properties and potential advantages in specific applications .
Properties
Molecular Formula |
C26H20N2O6S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H20N2O6S/c1-4-13-33-25(31)23-14(2)27-26(35-23)28-20(15-9-11-16(32-3)12-10-15)19-21(29)17-7-5-6-8-18(17)34-22(19)24(28)30/h4-12,20H,1,13H2,2-3H3 |
InChI Key |
AEGATQAQBWVQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-ethoxy-4-[(E)-(3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11581376.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11581380.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11581384.png)
![N-(butan-2-yl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11581386.png)
![N-(4-bromo-3-methylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11581400.png)

![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11581405.png)
![3-Phenyl-5-(thiophen-2-yl)-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11581409.png)
![N-cyclohexyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11581411.png)
![4-amino-N-{2-[(phenylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11581427.png)

![3-[(3-Hydroxy-2-phenylpropanoyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11581444.png)
![Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate](/img/structure/B11581448.png)
![(3E)-3-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11581453.png)
